molecular formula C13H16N6O2 B5407184 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B5407184
M. Wt: 288.31 g/mol
InChI Key: MYDGNXVFYRZQHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as Ro 31-8220, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of bisindolylmaleimides and is known to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione 31-8220 inhibits PKC activity by binding to the enzyme's catalytic domain, which prevents the enzyme from phosphorylating its downstream targets. This leads to downstream effects such as decreased cell proliferation, altered gene expression, and changes in cell morphology.
Biochemical and Physiological Effects:
This compound 31-8220 has been shown to have a wide range of biochemical and physiological effects. In addition to inhibiting PKC activity, it has been shown to modulate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K) pathway. It has also been shown to induce apoptosis (programmed cell death) in cancer cells and to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione 31-8220 in lab experiments is its specificity for PKC inhibition. This allows researchers to study the effects of PKC signaling pathways without the confounding effects of other signaling pathways. However, one limitation is that this compound 31-8220 may have off-target effects on other enzymes, which could complicate data interpretation.

Future Directions

There are several future directions for research on 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione 31-8220. One area of interest is its potential use as a therapeutic agent for cancer and inflammatory diseases. Another area of interest is its use as a tool for studying PKC signaling pathways in various cellular contexts. Further research is needed to fully understand the biochemical and physiological effects of this compound 31-8220 and its potential applications in scientific research and medicine.
Conclusion:
In conclusion, this compound 31-8220 is a synthetic compound that has been extensively studied for its potential use in scientific research. Its ability to inhibit PKC activity has made it a valuable tool for studying PKC signaling pathways and has led to its investigation as a potential therapeutic agent for cancer and inflammatory diseases. Further research is needed to fully understand the biochemical and physiological effects of this compound 31-8220 and its potential applications in scientific research and medicine.

Synthesis Methods

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione 31-8220 can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with 1,3,7-trimethylxanthine in the presence of maleic anhydride. The resulting compound is then treated with hydrazine hydrate to yield the final product. The purity of the compound can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione 31-8220 has been widely used in scientific research due to its ability to inhibit protein kinase C (PKC) activity. PKC is a family of enzymes that play important roles in various cellular processes, including signal transduction, gene expression, and cell proliferation. Inhibition of PKC activity by this compound 31-8220 has been shown to have a wide range of effects on cellular functions, making it a valuable tool for studying PKC signaling pathways.

Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-1,3,7-trimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O2/c1-7-6-8(2)19(15-7)12-14-10-9(16(12)3)11(20)18(5)13(21)17(10)4/h6H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDGNXVFYRZQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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